PHA-543613

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Alzheimer’s Disease

Scientific Field: Neuropharmacology

Application Summary: Investigating the potential of PHA-543,613 to improve cognitive symptoms in Alzheimer’s disease due to its action on alpha7 nAChR.

Methods of Application: Clinical trials involving Alzheimer’s patients, assessing cognitive function before and after treatment.

Anti-Depressant Effects

Scientific Field: Psychiatry

Application Summary: Exploring the antidepressant effects of PHA-543,613 through its impact on nicotinic acetylcholine receptors.

Methods of Application: Behavioral assays in animal models of depression, such as the forced swim test and tail suspension test.

Results Summary: Early results indicate potential antidepressant properties, but more extensive studies are required.

Pain Management

Scientific Field: Analgesia Research

Application Summary: Assessing the efficacy of PHA-543,613 in managing chronic pain conditions.

Methods of Application: Animal models with induced pain to evaluate analgesic effects.

Results Summary: Shows promise in reducing pain symptoms, suggesting a potential role in pain management.

Attention Deficit Hyperactivity Disorder (ADHD)

Scientific Field: Developmental Neuroscience

Application Summary: The compound’s potential to alleviate attention deficits in ADHD is being researched.

Methods of Application: Clinical studies with ADHD patients, monitoring attention span and hyperactivity levels.

Results Summary: Preliminary findings are encouraging, but more data is needed to establish its efficacy in ADHD treatment.

Addiction Treatment

Scientific Field: Addiction Medicine

Application Summary: PHA-543,613 may have a role in treating addiction by modulating the cholinergic system.

Methods of Application: Trials involving subjects with substance use disorders, observing changes in craving and withdrawal symptoms.

Results Summary: Initial studies show a reduction in addictive behaviors, but further trials are necessary.

Traumatic Brain Injury (TBI)

Scientific Field: Trauma Research

Application Summary: Exploring the neuroprotective effects of PHA-543,613 post-TBI.

Methods of Application: Animal models with induced TBI to study recovery and neuroprotection.

Results Summary: Some evidence of improved outcomes post-injury, indicating potential therapeutic benefits.

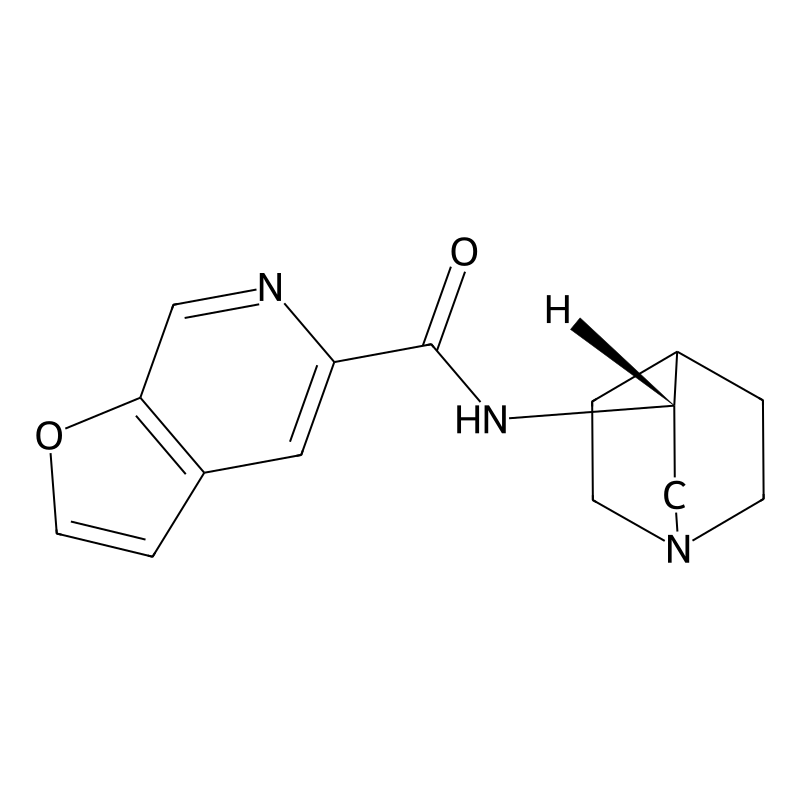

PHA-543613 is a potent and selective agonist for the alpha-7 subtype of nicotinic acetylcholine receptors (α7-nAChR). It is characterized by its high brain penetration and good oral bioavailability, making it a candidate for treating cognitive deficits, particularly in conditions such as Alzheimer's disease and schizophrenia. The compound has a molecular formula of C₁₅H₁₇N₃O₂ and a molar mass of 271.32 g/mol .

PHA-543613 acts as an agonist for the α7 nAChR. Agonists mimic the natural neurotransmitter acetylcholine, binding to the receptor and triggering similar cellular responses. In the case of α7 nAChR, activation by PHA-543613 is believed to enhance cognitive function by promoting calcium influx and neuronal signaling [].

PHA-543613 primarily acts by binding to α7-nAChRs, leading to the activation of various signaling pathways that enhance synaptic plasticity and neuronal survival. Its mechanism involves the modulation of neurotransmitter release, particularly acetylcholine and dopamine, which are crucial for cognitive functions . Additionally, it has been shown to inhibit inflammatory responses through the activation of macrophageal interleukin-10 expression, indicating its potential role in neuroinflammation .

The biological activity of PHA-543613 is significant in the context of neurodegenerative diseases. Studies have demonstrated that it improves cognitive deficits in animal models by enhancing hippocampal synaptic protein levels and restoring long-term potentiation, which is essential for memory formation . Furthermore, its activation of α7-nAChRs has been linked to neuroprotective effects against excitotoxicity, particularly in dopaminergic neurons .

The synthesis of PHA-543613 involves multi-step organic reactions that typically include the formation of key intermediates followed by cyclization and functionalization steps. Specific synthetic routes may vary but generally focus on creating the bicyclic structure that is characteristic of α7-nAChR agonists. Detailed synthetic protocols are often proprietary or found in specialized chemical literature .

PHA-543613 is under investigation for its therapeutic potential in treating cognitive impairments associated with various neurological disorders, including Alzheimer's disease and schizophrenia. Its ability to enhance cognitive function makes it a candidate for developing new pharmacological interventions aimed at improving memory and learning processes . Additionally, its anti-inflammatory properties suggest potential applications in conditions characterized by neuroinflammation.

Studies have highlighted PHA-543613's interactions with other neurotransmitter systems and receptors. For instance, it has been shown to enhance the effects of memantine, an NMDA receptor antagonist used in Alzheimer's treatment, indicating a synergistic potential for cognitive enhancement . Moreover, its interactions with inflammatory pathways suggest that it may modulate immune responses in the central nervous system.

Several compounds share structural or functional similarities with PHA-543613. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Cynandione A | α7-nAChR agonist | Anti-inflammatory properties via IL-10 |

| Galantamine | Acetylcholinesterase inhibitor | Enhances acetylcholine levels |

| Memantine | NMDA receptor antagonist | Used primarily for Alzheimer's treatment |

| N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide | Selective α7-nAChR agonist | Potential treatment for schizophrenia |

PHA-543613 stands out due to its selective action on α7-nAChRs with significant implications for cognitive enhancement and neuroprotection, distinguishing it from other compounds that may target broader or different receptor profiles .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Sérrière S, Doméné A, Vercouillie J, Mothes C, Bodard S, Rodrigues N, Guilloteau D, Routier S, Page G, Chalon S. Assessment of the Protection of Dopaminergic Neurons by an α7 Nicotinic Receptor Agonist, PHA 543613 Using [(18)F]LBT-999 in a Parkinson's Disease Rat Model. Front Med (Lausanne). 2015 Sep 2;2:61. doi: 10.3389/fmed.2015.00061. eCollection 2015. PubMed PMID: 26389120; PubMed Central PMCID: PMC4556971.

3: Zhang W, Liu Y, Hou B, Gu X, Ma Z. Activation of spinal alpha-7 nicotinic acetylcholine receptor attenuates remifentanil-induced postoperative hyperalgesia. Int J Clin Exp Med. 2015 Feb 15;8(2):1871-9. eCollection 2015. PubMed PMID: 25932115; PubMed Central PMCID: PMC4402762.

4: Sadigh-Eteghad S, Talebi M, Mahmoudi J, Babri S, Shanehbandi D. Selective activation of α7 nicotinic acetylcholine receptor by PHA-543613 improves Aβ25-35-mediated cognitive deficits in mice. Neuroscience. 2015 Jul 9;298:81-93. doi: 10.1016/j.neuroscience.2015.04.017. Epub 2015 Apr 13. PubMed PMID: 25881725.

5: Garcia-Oscos F, Peña D, Housini M, Cheng D, Lopez D, Cuevas-Olguin R, Saderi N, Salgado Delgado R, Galindo Charles L, Salgado Burgos H, Rose-John S, Flores G, Kilgard MP, Atzori M. Activation of the anti-inflammatory reflex blocks lipopolysaccharide-induced decrease in synaptic inhibition in the temporal cortex of the rat. J Neurosci Res. 2015 Jun;93(6):859-65. doi: 10.1002/jnr.23550. Epub 2015 Jan 27. PubMed PMID: 25626997.

6: Bali ZK, Inkeller J, Csurgyók R, Bruszt N, Horváth H, Hernádi I. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models. Behav Brain Res. 2015 Feb 1;278:404-10. doi: 10.1016/j.bbr.2014.10.030. Epub 2014 Oct 30. PubMed PMID: 25447295.

7: Macpherson A, Zoheir N, Awang RA, Culshaw S, Ramage G, Lappin DF, Nile CJ. The alpha 7 nicotinic receptor agonist PHA-543613 hydrochloride inhibits Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes. Inflamm Res. 2014 Jul;63(7):557-68. doi: 10.1007/s00011-014-0725-5. Epub 2014 Mar 8. PubMed PMID: 24609617; PubMed Central PMCID: PMC4050294.

8: Gannon RL, Garcia DA, Millan MJ. Effects of systemically applied nAChRα7 agonists and antagonists on light-induced phase shifts of hamster circadian activity rhythms. Eur Neuropsychopharmacol. 2014 Jun;24(6):964-73. doi: 10.1016/j.euroneuro.2013.12.007. Epub 2013 Dec 17. PubMed PMID: 24388152.

9: Mazloom R, Eftekhari G, Rahimi-Balaei M, Khori V, Hajizadeh S, Dehpour AR, Mani AR. The role of α7 nicotinic acetylcholine receptor in modulation of heart rate dynamics in endotoxemic rats. PLoS One. 2013 Dec 10;8(12):e82251. doi: 10.1371/journal.pone.0082251. eCollection 2013. Erratum in: PLoS One. 2013;8(12). doi:10.1371/annotation/4103a8bf-a523-4db9-91f2-d974b175aafa. PLoS One. 2015;10(5):e0127826. Rahimi, Maryam [corrected to Rahimi-Balaei, Maryam]. PubMed PMID: 24340009; PubMed Central PMCID: PMC3858293.

10: Harenza JL, Muldoon PP, De Biasi M, Damaj MI, Miles MF. Genetic variation within the Chrna7 gene modulates nicotine reward-like phenotypes in mice. Genes Brain Behav. 2014 Feb;13(2):213-25. doi: 10.1111/gbb.12113. Epub 2013 Dec 26. PubMed PMID: 24289814; PubMed Central PMCID: PMC3919514.

11: Salamone A, Mura E, Zappettini S, Grilli M, Olivero G, Preda S, Govoni S, Marchi M. Inhibitory effects of beta-amyloid on the nicotinic receptors which stimulate glutamate release in rat hippocampus: the glial contribution. Eur J Pharmacol. 2014 Jan 15;723:314-21. doi: 10.1016/j.ejphar.2013.11.011. Epub 2013 Nov 23. PubMed PMID: 24275353.

12: Yang Y, Paspalas CD, Jin LE, Picciotto MR, Arnsten AF, Wang M. Nicotinic α7 receptors enhance NMDA cognitive circuits in dorsolateral prefrontal cortex. Proc Natl Acad Sci U S A. 2013 Jul 16;110(29):12078-83. doi: 10.1073/pnas.1307849110. Epub 2013 Jul 1. PubMed PMID: 23818597; PubMed Central PMCID: PMC3718126.

13: Krafft PR, Caner B, Klebe D, Rolland WB, Tang J, Zhang JH. PHA-543613 preserves blood-brain barrier integrity after intracerebral hemorrhage in mice. Stroke. 2013 Jun;44(6):1743-7. doi: 10.1161/STROKEAHA.111.000427. Epub 2013 Apr 23. PubMed PMID: 23613493; PubMed Central PMCID: PMC3696522.

14: Freitas K, Ghosh S, Ivy Carroll F, Lichtman AH, Imad Damaj M. Effects of α7 positive allosteric modulators in murine inflammatory and chronic neuropathic pain models. Neuropharmacology. 2013 Feb;65:156-64. doi: 10.1016/j.neuropharm.2012.08.022. Epub 2012 Oct 16. PubMed PMID: 23079470; PubMed Central PMCID: PMC3521074.

15: Freitas K, Negus SS, Carroll FI, Damaj MI. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. Br J Pharmacol. 2013 Jun;169(3):567-79. doi: 10.1111/j.1476-5381.2012.02226.x. PubMed PMID: 23004024; PubMed Central PMCID: PMC3682705.

16: Kita Y, Ago Y, Takano E, Fukada A, Takuma K, Matsuda T. Galantamine increases hippocampal insulin-like growth factor 2 expression via α7 nicotinic acetylcholine receptors in mice. Psychopharmacology (Berl). 2013 Feb;225(3):543-51. doi: 10.1007/s00213-012-2841-7. Epub 2012 Aug 30. PubMed PMID: 22932776.

17: Gao Y, Ravert HT, Valentine H, Scheffel U, Finley P, Wong DF, Dannals RF, Horti AG. 5-(5-(6-[(11)C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole as a potential PET radioligand for imaging cerebral α7-nAChR in mice. Bioorg Med Chem. 2012 Jun 15;20(12):3698-702. doi: 10.1016/j.bmc.2012.04.056. Epub 2012 May 4. PubMed PMID: 22608919; PubMed Central PMCID: PMC3527104.

18: Wang Q, Wang F, Li X, Yang Q, Li X, Xu N, Huang Y, Zhang Q, Gou X, Chen S, Xiong L. Electroacupuncture pretreatment attenuates cerebral ischemic injury through α7 nicotinic acetylcholine receptor-mediated inhibition of high-mobility group box 1 release in rats. J Neuroinflammation. 2012 Jan 26;9:24. doi: 10.1186/1742-2094-9-24. PubMed PMID: 22277256; PubMed Central PMCID: PMC3297509.

19: Krafft PR, Altay O, Rolland WB, Duris K, Lekic T, Tang J, Zhang JH. α7 nicotinic acetylcholine receptor agonism confers neuroprotection through GSK-3β inhibition in a mouse model of intracerebral hemorrhage. Stroke. 2012 Mar;43(3):844-50. doi: 10.1161/STROKEAHA.111.639989. Epub 2011 Dec 29. PubMed PMID: 22207510; PubMed Central PMCID: PMC3293395.

20: Zappettini S, Mura E, Grilli M, Preda S, Salamone A, Olivero G, Govoni S, Marchi M. Different presynaptic nicotinic receptor subtypes modulate in vivo and in vitro the release of glycine in the rat hippocampus. Neurochem Int. 2011 Oct;59(5):729-38. doi: 10.1016/j.neuint.2011.06.022. Epub 2011 Jul 5. PubMed PMID: 21762741.